molecular formula C22H17BrN4O3 B2923554 N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105225-21-5

N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2923554
M. Wt: 465.307
InChI Key: PVKGXYINVKUKSS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an acetamide group (CONH2), a bromophenyl group (C6H4Br), a methylphenyl group (C7H8), and an oxadiazole ring (C2H2N2O). These groups could potentially confer a variety of chemical properties to the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the bromophenyl and methylphenyl groups, and the attachment of the acetamide group. However, without specific synthetic routes, it’s difficult to provide a detailed analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the oxadiazole ring, which may participate in various ring-opening reactions. The acetamide group could also undergo hydrolysis under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity.


Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : A study by Gul et al. (2017) investigated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to the compound . The research found variable antimicrobial activities against selected microbial species, with specific compounds showing notable potency (Gul et al., 2017).

Anticancer Potential

  • Computational and Pharmacological Evaluation : Faheem (2018) explored the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives. This study focused on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the diverse therapeutic potential of compounds in this class (Faheem, 2018).

Synthetic Chemistry and Characterization

  • NMR Study of a Novel Derivative : Ying-jun (2012) conducted an NMR study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. This research highlights the importance of detailed structural characterization in the development of new compounds (Ying-jun, 2012).

Biological Screening

  • Synthesis and Biological Screening : A study by Siddiqui et al. (2013) involved the synthesis of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide and their screening against various enzymes. The findings underscore the potential of these compounds in biological applications (Siddiqui et al., 2013).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of a bromine atom suggests that it could be hazardous if ingested or inhaled, and it may also be irritating to the skin and eyes.


Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity under various conditions. However, without more specific information, it’s difficult to predict exact future directions.


Please note that this is a general analysis based on the structure of the compound and does not include specific data or studies on “N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide”. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-7-9-15(10-8-14)20-25-21(30-26-20)18-6-3-11-27(22(18)29)13-19(28)24-17-5-2-4-16(23)12-17/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKGXYINVKUKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

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